REACTION_CXSMILES
|
[OH:1][N:2]1[C:6]2[CH:7]=[C:8]([Cl:11])[CH:9]=[CH:10][C:5]=2[N:4]=[N:3]1.CCOCC.[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>[OH-].[Na+]>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([S:24]([O:1][N:2]2[C:6]3[CH:7]=[C:8]([Cl:11])[CH:9]=[CH:10][C:5]=3[N:4]=[N:3]2)(=[O:26])=[O:25])=[CH:20][CH:19]=1 |f:3.4|
|
Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
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ON1N=NC2=C1C=C(C=C2)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
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Type
|
CUSTOM
|
Details
|
with stirring under ice-
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling during 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
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Details
|
the mixture is stirred at the same temperature for 70 minutes
|
Duration
|
70 min
|
Type
|
EXTRACTION
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Details
|
The reaction mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with a saturated aqueous sodium hydrogen carbonate and water in order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
CUSTOM
|
Details
|
the resulting crystals are recrystallized from benzene-petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)ON1N=NC2=C1C=C(C=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |